![molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4](/img/structure/B578118.png)
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
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Overview
Description
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
Synthesis Analysis
This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .Molecular Structure Analysis
The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .Chemical Reactions Analysis
This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .Scientific Research Applications
Cross-Coupling Reactions
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is prominently used in cross-coupling reactions, which are valuable for forming new carbon-carbon bonds in organic synthesis. It is particularly effective in sp2-sp3 coupling reactions, including Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
Suzuki Coupling
In Suzuki coupling, this catalyst facilitates the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides or triflates to form biaryl or styrenyl compounds. This reaction is widely used due to its tolerance of a wide range of functional groups and its mild reaction conditions .
Negishi Coupling
The compound is also applied in Negishi coupling, which involves the cross-coupling of organozinc compounds with organic halides. This method is known for its high functional group compatibility and the ability to form complex products .
Heck Reaction
The Heck reaction is another application where this catalyst is used to couple aryl halides with alkenes in the presence of a base to yield substituted alkenes. It’s a pivotal reaction for the synthesis of complex molecules in organic chemistry .
Sonogashira Coupling
In Sonogashira coupling, the catalyst aids in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, producing arylated or vinyled alkynes, which are important intermediates in pharmaceuticals and materials science .
Buchwald-Hartwig Amination
This compound catalyzes Buchwald-Hartwig amination, which forms carbon-nitrogen bonds between aryl halides and amines or ammonia. This reaction is crucial for constructing amine functionalities in pharmaceuticals and agrochemicals .
Enantioselective Synthesis
It has been used as a catalyst in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction, showcasing its utility in asymmetric synthesis .
Organic Synthesis Scale-Up
For small-scale and high-throughput uses, this compound is available as ChemBeads, indicating its importance and widespread use in various organic synthesis applications .
Mechanism of Action
Target of Action
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) primarily targets the aryl halides in organic compounds . The role of these targets is crucial in the formation of carbon-carbon bonds during cross-coupling reactions .
Mode of Action
The compound interacts with its targets by acting as a catalyst in various cross-coupling reactions . It facilitates the coupling of aryl halides with other organic compounds, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the cross-coupling biochemical pathways . These pathways involve the formation of carbon-carbon bonds, which are essential for the synthesis of a wide range of organic compounds . The downstream effects include the production of complex organic compounds from simpler ones .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it facilitates the formation of new compounds .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, including those with 5- and 6-membered heteroaryl chlorides .
Safety and Hazards
properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOQURGNAWORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233717-68-4 |
Source
|
Record name | Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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